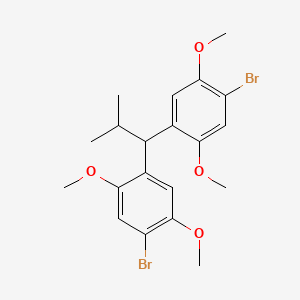
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure with nitrogen atoms. Acridine derivatives are widely studied for their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride typically involves the reaction of acridine derivatives with hexyl halides under specific conditions. One common method includes the use of acridine orange as a starting material, which undergoes alkylation with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced acridine derivatives.
Substitution: Various alkyl or aryl substituted acridine derivatives.
科学研究应用
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for staining and visualization of nucleic acids in gel electrophoresis and microscopy.
Biology: Employed in the study of cellular processes, including apoptosis and cell cycle analysis, due to its ability to intercalate into DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce DNA damage in cancer cells.
作用机制
The mechanism of action of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes .
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain in microscopy and flow cytometry.
Proflavine: Known for its antibacterial properties and used as a topical antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is unique due to its specific hexyl substitution, which enhances its lipophilicity and cellular uptake. This modification improves its efficacy in biological applications, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
88598-44-1 |
|---|---|
分子式 |
C23H32ClN3 |
分子量 |
386.0 g/mol |
IUPAC 名称 |
10-hexyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C23H32N3.ClH/c1-6-7-8-9-14-26-22-16-20(24(2)3)12-10-18(22)15-19-11-13-21(25(4)5)17-23(19)26;/h10-13,15-17H,6-9,14H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
YHDWNHHCLDUBMG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)


![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

